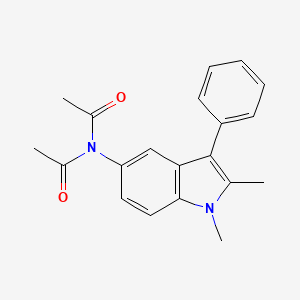![molecular formula C13H10N4O7 B3857412 N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide CAS No. 5479-82-3](/img/structure/B3857412.png)
N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide, also known as Furazolidone, is a synthetic nitrofuran derivative that is widely used in veterinary medicine as an antibiotic and antiprotozoal agent. It was first synthesized in the 1950s and has since been used to treat a variety of bacterial and parasitic infections in animals. In recent years, there has been growing interest in the potential use of Furazolidone in human medicine, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is thought to involve the inhibition of mitochondrial respiration and the generation of reactive oxygen species (ROS). N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells via the activation of caspase-dependent pathways. It has also been shown to inhibit the expression of various oncogenes and to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been shown to have a variety of other biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacteria and protozoa, including Helicobacter pylori, which is a major cause of gastric ulcers. N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has also been shown to have anti-inflammatory and antioxidant activity, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is its broad spectrum of activity against cancer cells. It has also been shown to have low toxicity in animal models, which is an important consideration for the development of new anticancer drugs. However, N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has several limitations for use in lab experiments. It is a highly reactive compound that can easily form adducts with proteins and other biomolecules, which can complicate data interpretation. In addition, N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is relatively unstable and can degrade over time, which can affect its potency and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide. One area of interest is the development of new formulations and delivery methods that can improve its stability and efficacy. Another area of interest is the identification of biomarkers that can predict response to N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide treatment, which could help to personalize cancer therapy. Finally, there is growing interest in the use of N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide in combination with other anticancer agents, which may enhance its therapeutic effects and reduce the risk of drug resistance.
Wissenschaftliche Forschungsanwendungen
N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to have a broad spectrum of anticancer activity, with the ability to inhibit the growth of a variety of cancer cell lines in vitro. N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has also been shown to have potent antiangiogenic activity, which may contribute to its anticancer effects.
Eigenschaften
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7/c18-12(8-23-11-4-2-1-3-10(11)16(19)20)15-14-7-9-5-6-13(24-9)17(21)22/h1-7H,8H2,(H,15,18)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMCHQWLQJHZLB-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

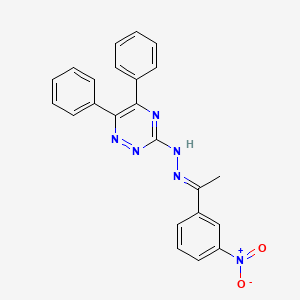
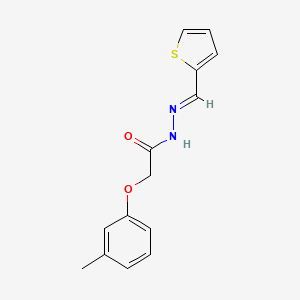
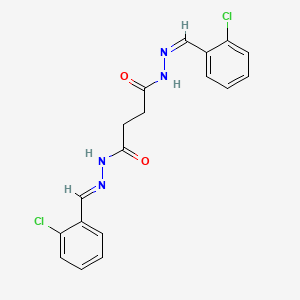
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine](/img/structure/B3857346.png)
![2-(4-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3857358.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)nicotinamide](/img/structure/B3857370.png)
![2-({[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3857378.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3857384.png)
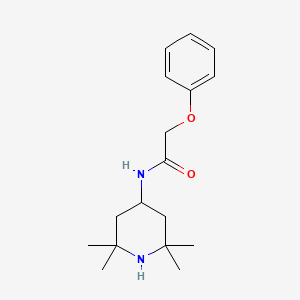
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-phenylethanone](/img/structure/B3857399.png)
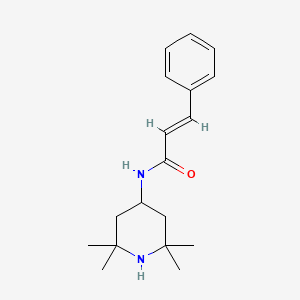

![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)
